

# Application Notes and Protocols for Thiol-PEG4-Boc in Click Chemistry

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## Compound of Interest

Compound Name: Thiol-PEG4-Boc

Cat. No.: B1682314

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for the use of **Thiol-PEG4-Boc** in various click chemistry applications. This versatile heterobifunctional linker, featuring a terminal thiol group and a Boc-protected amine separated by a tetraethylene glycol (PEG) spacer, is a valuable tool in bioconjugation, drug delivery, and surface modification.

## Overview of Thiol-PEG4-Boc Applications

**Thiol-PEG4-Boc** is primarily utilized as a linker in the synthesis of complex biomolecules and functionalized materials. The thiol group allows for efficient conjugation to maleimide-containing molecules or gold surfaces, while the Boc-protected amine provides a latent reactive site for subsequent modifications after deprotection. The PEG4 spacer enhances solubility and reduces steric hindrance.

Key applications include:

- **PROTAC (Proteolysis Targeting Chimera) Synthesis:** As a flexible linker connecting a target protein-binding ligand (warhead) and an E3 ligase-binding ligand.
- **Antibody-Drug Conjugate (ADC) Development:** For the attachment of cytotoxic drugs to antibodies, although less common than linkers with more specific conjugation chemistries.

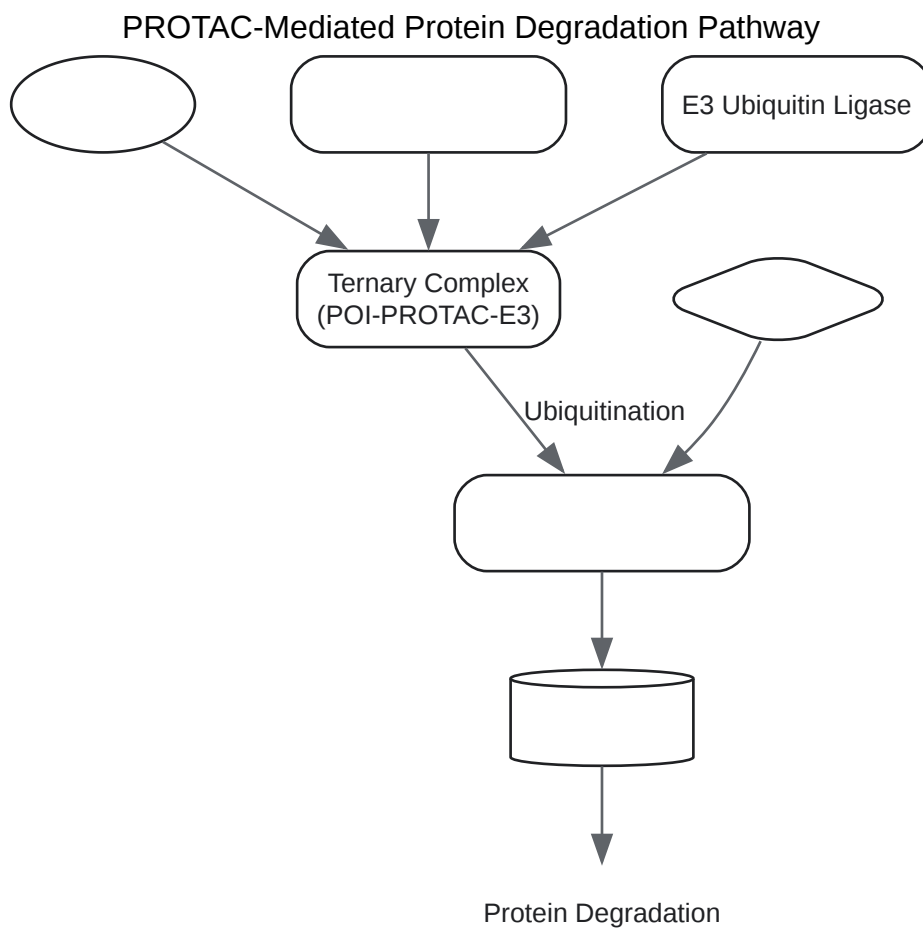
- **Surface Modification of Nanoparticles:** To create biocompatible and functionalized nanoparticles for targeted drug delivery and imaging.
- **Bioconjugation:** For linking different biomolecules, such as peptides or proteins.

## Application in PROTAC Synthesis

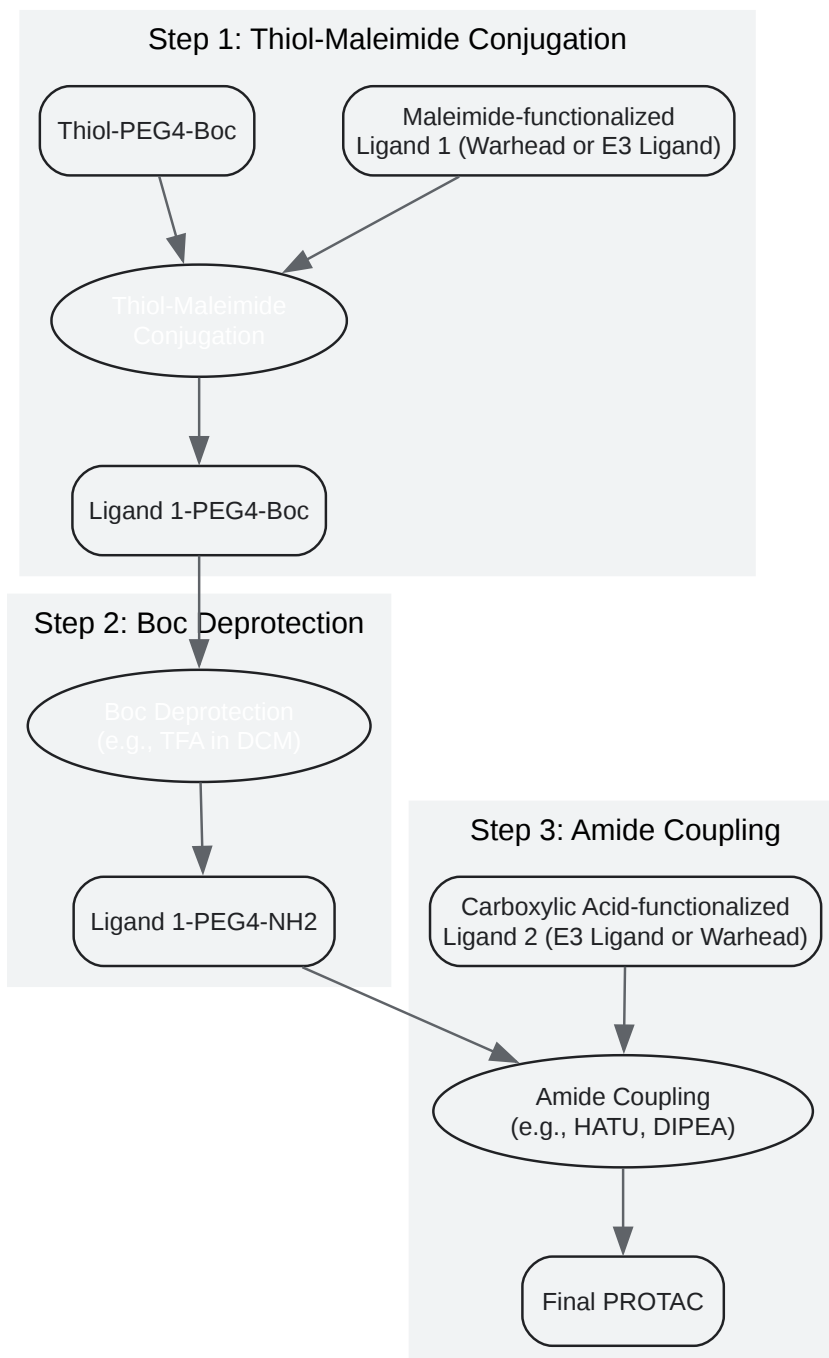
**Thiol-PEG4-Boc** is a commonly employed linker in the modular synthesis of PROTACs. The general strategy involves a two-step conjugation process.

## Signaling Pathway: PROTAC Mechanism of Action

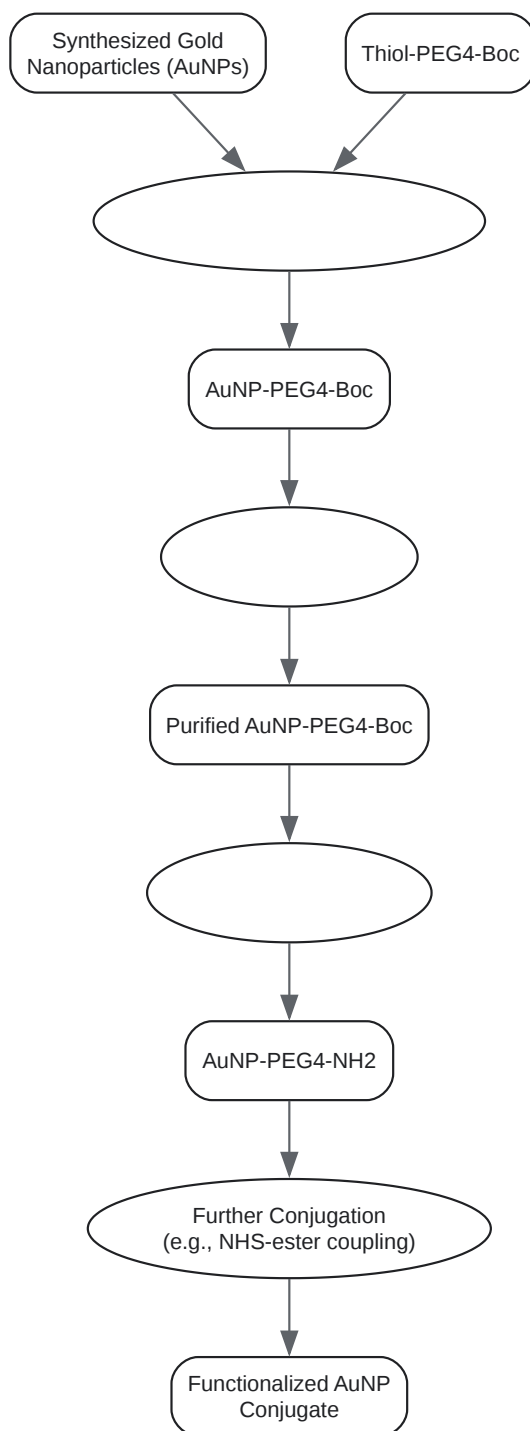
PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.



## PROTAC Synthesis Workflow with Thiol-PEG4-Boc



## Workflow for AuNP Functionalization with Thiol-PEG4-Boc

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